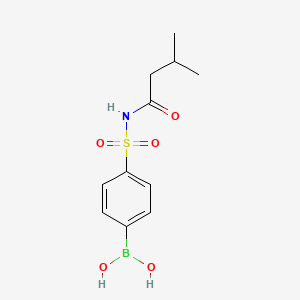

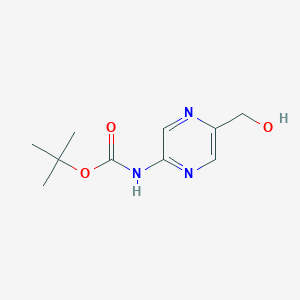

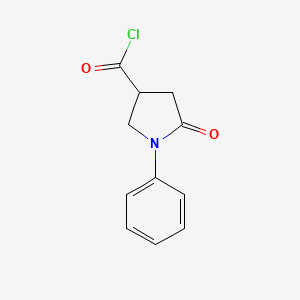

![molecular formula C9H10N4O2S B1386822 N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide CAS No. 1188362-92-6](/img/structure/B1386822.png)

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide

説明

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is a chemical compound with diverse applications in scientific research1. It exhibits perplexing qualities due to its complex molecular structure, enabling it to be used in various studies ranging from drug development to catalysis1.

Synthesis Analysis

Unfortunately, the specific synthesis process for N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is not available in the search results. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions.Molecular Structure Analysis

The molecular structure of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is complex, contributing to its unique properties and applications in scientific research1. However, the specific details about its molecular structure are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not available in the search results. This compound’s reactivity would likely depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide contribute to its diverse applications in scientific research1. However, the specific physical and chemical properties are not provided in the search results.科学的研究の応用

-

Cancer Drug Development

- Field : Oncology

- Application : The compound is used in the development of cancer drugs, specifically as a dual inhibitor for Bcr-Abl and histone deacetylase (HDAC) .

- Method : The compound is synthesized and tested for inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

-

Antimycobacterial Agents

- Field : Pharmaceutical Chemistry

- Application : Derivatives of the compound are synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

- Method : Compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .

- Results : All the title compounds exhibited antimycobacterial activity, but were less active than standard drugs .

-

Amine-functionalized Metal–Organic Frameworks

- Field : Materials Science

- Application : Amine-functionalized metal–organic frameworks (MOFs) have been used for CO2 capture .

- Method : These MOFs are synthesized and then tested for their CO2 sorption capacity .

- Results : Amine-functionalized MOFs have shown extremely high CO2 sorption capacity at low pressures .

-

1,2-Amino Oxygenation of Alkenes

- Field : Organic Chemistry

- Application : 1,2-Amino oxygenation of alkenes has emerged as a straightforward synthetic method to produce β-amino alcohols .

- Method : This method involves an electro-oxidative inter-molecular 1,2-amino oxygenation of alkenes with hydrogen evolution .

- Results : This method provides a cheap, scalable, and efficient route to a set of valuable β-amino alcohol derivatives .

Safety And Hazards

The safety and hazards associated with N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

将来の方向性

The future directions for research and applications involving N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not specified in the search results. Given its diverse applications in scientific research1, it is likely that this compound will continue to be a subject of interest in various fields.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.

特性

IUPAC Name |

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-1-3-12-4-2-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGGNTBIIBRGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

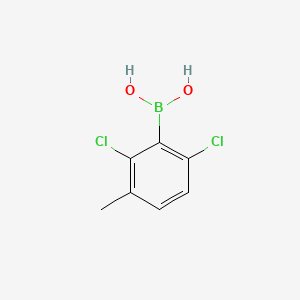

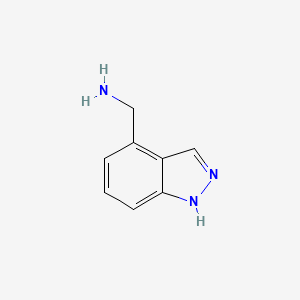

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)

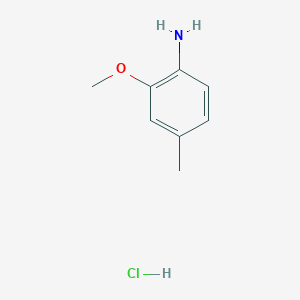

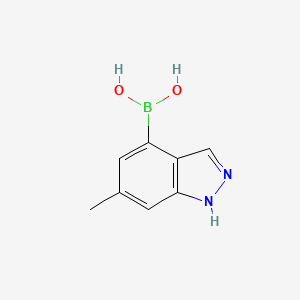

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

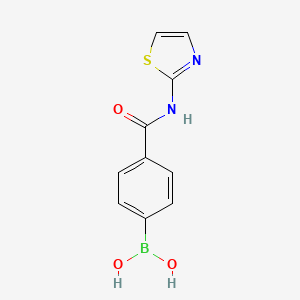

![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)